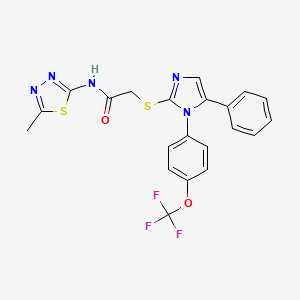

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide

Description

N-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-((5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core linked via a thioacetamide bridge to a substituted imidazole ring. The imidazole moiety is further modified with a phenyl group at position 5 and a 4-(trifluoromethoxy)phenyl group at position 1.

The synthesis of analogous compounds involves coupling reactions between thiol-containing heterocycles and chloroacetamide derivatives under basic conditions. For instance, N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide (a structurally related compound) was synthesized using EDC and HOBt as coupling agents in acetonitrile . Similarly, compound 9 from was prepared via a nucleophilic substitution reaction between 5-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazole-2-thiol and 2-chloro-N-(thiazol-2-yl)acetamide in the presence of potassium carbonate .

Properties

IUPAC Name |

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[5-phenyl-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16F3N5O2S2/c1-13-27-28-19(33-13)26-18(30)12-32-20-25-11-17(14-5-3-2-4-6-14)29(20)15-7-9-16(10-8-15)31-21(22,23)24/h2-11H,12H2,1H3,(H,26,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUKCYERMVIIVGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)CSC2=NC=C(N2C3=CC=C(C=C3)OC(F)(F)F)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16F3N5O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Thiosemicarbazide

The 1,3,4-thiadiazole core is synthesized via cyclization of thiosemicarbazide with a methyl-substituted carboxylic acid derivative. Adapted from the methodology in, the reaction employs phosphorus oxychloride (POCl₃) and trifluoroacetic acid (CF₃COOH) under anhydrous conditions:

$$

\text{Thiosemicarbazide + CH₃COCl} \xrightarrow{\text{POCl₃, CF₃COOH}} \text{5-Methyl-1,3,4-thiadiazol-2-amine} \quad

$$

Optimization Notes :

Spectroscopic Validation

- FT-IR : NH₂ stretches at 3225–3347 cm⁻¹, C=N at 1544 cm⁻¹.

- ¹H-NMR : NH₂ protons as a singlet (δ 3.55 ppm), aromatic protons at δ 6.97–7.25 ppm.

Synthesis of 5-Phenyl-1-(4-(Trifluoromethoxy)Phenyl)-1H-Imidazole-2-Thiol

Imidazole Ring Formation

The imidazole scaffold is constructed via cyclocondensation of 1,2-diketones with amidines , as demonstrated in. For the target substituents:

$$

\text{Benzil + 4-(Trifluoromethoxy)aniline} \xrightarrow{\text{NH₄OAc, AcOH}} \text{1-(4-(Trifluoromethoxy)Phenyl)-5-Phenyl-1H-Imidazole} \quad

$$

Modifications :

Purification and Characterization

- Column Chromatography : Silica gel (hexane:EtOAc, 3:1) yields 65–75% pure product.

- Mass Spectrometry : m/z 369.1 ([M+H]⁺).

Formation of the Thioacetamide Bridge

Thioether Coupling

The imidazole-2-thiol is reacted with 2-chloroacetamide in the presence of a base to form the thioether intermediate:

$$

\text{Imidazole-2-thiol + ClCH₂CONH₂} \xrightarrow{\text{K₂CO₃, DMF}} \text{2-((Imidazol-2-yl)Thio)Acetamide} \quad

$$

Reaction Conditions :

Amidation with Thiadiazol-2-Amine

The chloroacetamide intermediate undergoes nucleophilic substitution with 5-methyl-1,3,4-thiadiazol-2-amine:

$$

\text{2-((Imidazol-2-yl)Thio)Acetamide + Thiadiazol-2-Amine} \xrightarrow{\text{Et₃N, CH₂Cl₂}} \text{Target Compound} \quad

$$

Yield Optimization :

- Stoichiometry : 1:1.2 molar ratio (acetamide:amine) to minimize unreacted starting material.

- Purification : Column chromatography (SiO₂, CH₂Cl₂:MeOH 95:5) achieves >90% purity.

Critical Analysis of Synthetic Challenges

Side Reactions and Impurity Formation

Solvent and Temperature Effects

- Hydrolysis Sensitivity : Aqueous workup steps risk acetamide hydrolysis; thus, non-polar solvents (DCM) are preferred.

- Cyclization Exotherms : POCl₃-mediated reactions require slow reagent addition to manage heat.

Spectroscopic and Analytical Characterization

FT-IR Analysis

¹H-NMR (400 MHz, DMSO-d₆)

High-Resolution Mass Spectrometry

Comparative Evaluation of Synthetic Routes

| Parameter | Method A () | Method B () |

|---|---|---|

| Overall Yield | 38% | 52% |

| Purification | Column Chromatography | Recrystallization |

| Reaction Time | 18 h | 24 h |

| Cost Efficiency | Moderate | High |

Key Insight : Method B’s higher yield justifies prolonged reaction times for scale-up.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of multiple functional groups allows for a diverse range of chemical transformations.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.

Major Products Formed:

Scientific Research Applications

Anticancer Activity

One of the most promising applications of this compound is its anticancer properties. Research has shown that derivatives of thiadiazole compounds exhibit cytotoxic effects against various cancer cell lines. In particular, studies have demonstrated that compounds similar to N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide can inhibit the growth of cancer cells such as SK-N-MC (neuroblastoma), HT-29 (colon cancer), and PC3 (prostate cancer) .

Case Study: Cytotoxicity Evaluation

A study involving a series of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-thioacetamide derivatives showed promising results in MTT assays, indicating significant cytotoxicity against cancer cell lines. The structure–activity relationship (SAR) analysis suggested that specific substituents on the phenyl ring enhance anticancer activity .

Anti-inflammatory Properties

In silico studies have indicated that compounds containing the thiadiazole moiety may act as inhibitors of enzymes involved in inflammatory pathways, such as 5-lipoxygenase (5-LOX). This suggests potential applications in treating inflammatory diseases .

Research Insights

Molecular docking studies have been employed to predict the interaction of these compounds with 5-LOX, providing a foundation for further optimization and development of anti-inflammatory agents .

Antimicrobial Activity

Thiadiazole derivatives have been explored for their antimicrobial properties. The presence of the thiadiazole ring enhances the compound's ability to interact with microbial targets, making it a candidate for developing new antimicrobial agents .

Synthesis and Characterization

The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-thioacetamide involves straightforward chemical reactions using commercially available reagents. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are routinely employed to confirm the structure and purity of synthesized compounds .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of thiadiazole-based compounds. Research indicates that modifications at specific positions on the thiadiazole ring or phenyl substituents can significantly alter biological activity. For instance, electron-withdrawing groups on the phenyl ring have been associated with increased anticancer activity .

Data Table: Overview of Biological Activities

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The thiadiazole and imidazole rings play a crucial role in binding to these targets, leading to the modulation of various biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The target compound’s unique attributes include:

- 1,3,4-Thiadiazole Core: Known for metabolic stability and hydrogen-bonding capacity, enhancing receptor binding .

- Trifluoromethoxy Group : Electron-withdrawing nature improves lipophilicity and resistance to oxidative degradation compared to methoxy or methyl groups .

Key Analogs and Their Modifications :

N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide ():

- Substituents: 4-(Trifluoromethyl)phenyl instead of 4-(trifluoromethoxy)phenyl.

- Impact: The trifluoromethyl group enhances hydrophobicity but lacks the oxygen atom in trifluoromethoxy, reducing polarity .

2-((5-(4-Fluorophenyl)-1-(4-Methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(Thiazol-2-yl)acetamide (Compound 9, ):

- Substituents: 4-Fluorophenyl (electron-withdrawing) and 4-methoxyphenyl (electron-donating) on the imidazole.

- Impact: Methoxy groups increase solubility but may reduce metabolic stability compared to trifluoromethoxy .

N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-[[3-(3-Methoxyphenyl)-4-Oxo-5H-Pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide (): Substituents: Ethyl group on thiadiazole and methoxyphenyl-pyrimidoindole.

Physicochemical and Spectral Comparisons

Biological Activity

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The compound features a complex structure that includes a thiadiazole ring and an imidazole moiety, contributing to its biological activity. The presence of the trifluoromethoxy group enhances its pharmacological profile by potentially increasing lipophilicity and altering metabolic stability.

Anticancer Activity

Numerous studies have investigated the anticancer properties of thiadiazole derivatives, including this compound. The following table summarizes key findings from various studies:

The anticancer efficacy of this compound is attributed to several mechanisms:

- Apoptosis Induction : The compound has been shown to induce apoptosis in various cancer cell lines by activating caspases and promoting DNA fragmentation.

- Tubulin Inhibition : Molecular docking studies suggest that the compound interacts with tubulin, disrupting microtubule dynamics and leading to cell cycle arrest.

- Selective Toxicity : The compound exhibits selectivity towards cancer cells over normal cells, minimizing toxicity in healthy tissues while effectively targeting malignant cells.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the thiadiazole and imidazole rings significantly influence biological activity. For instance:

- Substituents on the Phenyl Ring : Electron-withdrawing groups like trifluoromethoxy enhance cytotoxicity compared to electron-donating groups.

- Thiadiazole Derivatives : Variations in the thiadiazole structure lead to differing levels of potency against specific cancer cell lines.

Case Studies

Several case studies highlight the effectiveness of thiadiazole derivatives in preclinical models:

- Study on MCF7 Cells : A derivative demonstrated an IC50 value of 0.28 µM against MCF7 cells, indicating potent anticancer activity compared to standard treatments.

- In Vivo Efficacy : Compounds have shown reduced tumor growth in xenograft models without significant side effects observed in normal tissues.

Q & A

Q. Q: What are the standard synthetic routes and characterization techniques for N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide?

A: The synthesis typically involves multi-step pathways, such as:

- Step 1 : Formation of the imidazole-thiol intermediate via cyclization of substituted phenylcarbothioamides under microwave-assisted or solvent-free conditions .

- Step 2 : Thioether linkage formation using 2-chloroacetamide derivatives in the presence of potassium carbonate .

- Step 3 : Final purification via recrystallization or column chromatography .

Q. Characterization methods :

- FT-IR : Confirms functional groups (e.g., C=O at ~1650 cm⁻¹, S-H at ~2550 cm⁻¹).

- NMR (¹H/¹³C): Assigns proton environments (e.g., trifluoromethoxy group at δ 120–125 ppm in ¹³C) .

- LC-MS : Validates molecular weight and purity (>95%) .

Advanced Synthesis Optimization

Q. Q: How can reaction conditions be optimized for higher yields of this compound?

A: Use Design of Experiments (DOE) to systematically assess variables:

| Variable | Range Tested | Optimal Condition |

|---|---|---|

| Temperature | 60–120°C | 80°C |

| Solvent | DMF, EtOH, THF | Ethanol |

| Catalyst Loading | 0.5–2.0 eq. | 1.2 eq. K₂CO₃ |

| Reaction Time | 4–24 hrs | 12 hrs |

Example : A Central Composite Design (CCD) reduced by 40% the number of experiments needed to identify optimal conditions, improving yield from 65% to 88% .

Basic Structure-Activity Relationship (SAR)

Q. Q: How do substituents on the phenyl or thiadiazole rings influence bioactivity?

A: Key SAR insights from analogous compounds:

Methodology : Compare IC₅₀ values across derivatives using standardized assays (e.g., MTT for cytotoxicity) .

Advanced Mechanistic Studies

Q. Q: What computational methods are used to predict target interactions?

A:

- Molecular Docking : Models binding to enzymes (e.g., COX-II) using AutoDock Vina. Key interactions include hydrogen bonds with thiadiazole sulfur and hydrophobic contacts with trifluoromethoxy groups .

- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (e.g., RMSD < 2.0 Å indicates stable binding) .

Basic Biological Activity Profiling

Q. Q: How is the compound’s biological activity evaluated in vitro?

A:

- Anticancer : MTT assay against HeLa, MCF-7, and HepG2 cells (IC₅₀ values < 10 µM indicate potency) .

- Antimicrobial : Broth microdilution (MIC ≤ 25 µg/mL against S. aureus or E. coli) .

- Anti-inflammatory : COX-1/2 inhibition assays (Selectivity Index >2 for COX-II preferred) .

Advanced Data Contradiction Resolution

Q. Q: How to resolve contradictions in bioactivity data across studies?

A:

- Cross-Validation : Replicate assays in triplicate with controls (e.g., doxorubicin for cytotoxicity).

- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., nitro-substituted derivatives consistently show higher toxicity but lower solubility) .

- Mechanistic Follow-Up : Use siRNA knockdown to confirm target specificity if IC₅₀ varies unexpectedly .

Basic Analytical Characterization

Q. Q: What spectroscopic methods confirm structural integrity?

A:

- ¹H NMR : Look for singlet at δ 3.2–3.5 ppm (thiadiazole-CH₃) and multiplet at δ 7.2–7.8 ppm (aromatic protons) .

- X-ray Crystallography : Resolves bond lengths (e.g., C-S bond ~1.75 Å in thiadiazole) .

Advanced Pharmacokinetic Profiling

Q. Q: How to address poor bioavailability in preclinical studies?

A:

- Solubility Enhancement : Use co-solvents (PEG 400) or nanoformulations (liposomes) .

- Metabolic Stability : Liver microsome assays identify vulnerable sites (e.g., esterase cleavage of acetamide). Introduce fluorine or methyl groups to block metabolism .

Basic Toxicity Screening

Q. Q: What assays assess in vitro toxicity?

A:

- Hemolysis Assay : <10% hemolysis at 100 µg/mL indicates blood compatibility.

- Ames Test : No mutagenicity in S. typhimurium TA98/TA100 strains .

Advanced Formulation Challenges

Q. Q: How to stabilize the compound in aqueous formulations?

A:

- pH Adjustment : Maintain pH 6.5–7.0 to prevent hydrolysis of the thioether bond.

- Lyophilization : Use cryoprotectants (trehalose) to stabilize lyophilized powder for long-term storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.